molecular formula C4H6Br2O2S B084020 3,4-Dibromosulfolane CAS No. 15091-30-2

3,4-Dibromosulfolane

Cat. No.: B084020
CAS No.: 15091-30-2
M. Wt: 277.96 g/mol
InChI Key: CGWKQCYAMPDEGC-UHFFFAOYSA-N
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Description

3,4-Dibromosulfolane is an organosulfur compound with the molecular formula C4H6Br2O2S. It is a derivative of sulfolane, where two bromine atoms are substituted at the 3 and 4 positions of the sulfolane ring. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromosulfolane can be synthesized through the bromination of sulfolane. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific reaction conditions. For example, the reaction can be carried out in an organic solvent such as carbon tetrachloride or chloroform, with the addition of bromine at a controlled temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high efficiency and purity of the final product .

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromosulfolane is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of bromine atoms at the 3 and 4 positions makes it particularly suitable for nucleophilic substitution and addition reactions, enabling the synthesis of a wide range of derivatives and polycyclic compounds .

Properties

IUPAC Name

3,4-dibromothiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWKQCYAMPDEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884784
Record name Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide
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Molecular Weight

277.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15091-30-2, 7311-84-4
Record name Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide
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Record name Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide
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Record name 3,4-Dibromosulfolane
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Record name 3,4-Dibromosulfolane
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Record name Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide
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Record name Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide
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Record name rac-(3R,4R)-3,4-dibromo-1lambda6-thiolane-1,1-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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